![molecular formula C8H7N3O4S B2533876 1-Sulfamoylimidazo[1,5-a]pyridine-3-carboxylic acid CAS No. 2090320-29-7](/img/structure/B2533876.png)
1-Sulfamoylimidazo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
1-Sulfamoylimidazo[1,5-a]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H7N3O4S and a molecular weight of 241.23 . It is a versatile compound used in scientific research, exhibiting unique properties that make it useful in various applications, including drug discovery, organic synthesis, and material science.
Molecular Structure Analysis
The InChI code for 1-Sulfamoylimidazo[1,5-a]pyridine-3-carboxylic acid is 1S/C8H7N3O4S/c9-16(14,15)7-5-3-1-2-4-11(5)6(10-7)8(12)13/h1-4H,(H,12,13)(H2,9,14,15) . This code provides a detailed representation of the molecule’s structure.Scientific Research Applications
Antitubercular Activity
1-Sulfamoylimidazo[1,5-a]pyridine-3-carboxylic acid has shown promise as an antitubercular agent. In a study using a mouse model infected with Mycobacterium tuberculosis (Mtb) strain H37Rv, treatment with this compound led to significant reductions in bacterial load. Doses of 0.4, 2.0, and 10.0 mg/kg resulted in 90%, 99%, and 99.9% reductions, respectively, after 4 weeks of treatment .
Catalysis and Ligand Design
Researchers have explored the synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in catalysis. These ligands exhibit interesting properties and can serve as versatile building blocks for various catalytic reactions. For instance, they can be employed in cross-coupling reactions, C–H activation, and other transformations. The ligand design based on this scaffold has opened up new avenues in organometallic chemistry .
Medicinal Chemistry
The imidazo[1,5-a]pyridine core is a valuable scaffold in medicinal chemistry. Researchers have explored modifications of this structure to develop novel drugs. 1-Sulfamoylimidazo[1,5-a]pyridine-3-carboxylic acid derivatives may exhibit interesting pharmacological properties, such as enzyme inhibition, receptor binding, or antimicrobial activity. Further studies are needed to explore its potential in drug discovery .
Safety and Hazards
properties
IUPAC Name |
1-sulfamoylimidazo[1,5-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4S/c9-16(14,15)7-5-3-1-2-4-11(5)6(10-7)8(12)13/h1-4H,(H,12,13)(H2,9,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVJKKHZABZDCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C(=O)O)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Sulfamoylimidazo[1,5-a]pyridine-3-carboxylic acid |
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